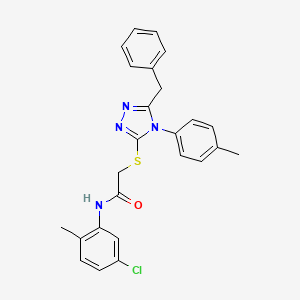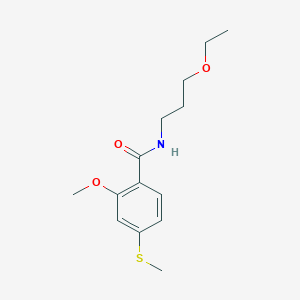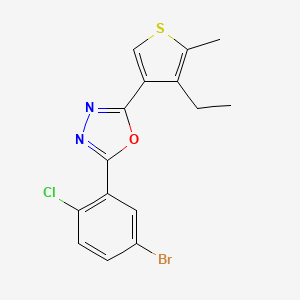
2-((5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide
概要
説明
2-((5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-triazole core, followed by the introduction of the benzyl and p-tolyl groups. The final step involves the formation of the thioether linkage and the acetamide group.
Preparation of 1,2,4-Triazole Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Benzyl and p-Tolyl Groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and p-tolyl halides.
Formation of Thioether Linkage: This step involves the reaction of the triazole derivative with a thiol compound under basic conditions.
Formation of Acetamide Group: The final step involves the reaction of the thioether derivative with chloroacetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings, leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and organometallic reagents under conditions such as reflux or microwave irradiation.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced triazole derivatives and aromatic rings.
Substitution Products: Substituted aromatic rings and acetamide derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its triazole core is known for its bioactivity, and modifications to its structure can lead to the development of new pharmaceuticals.
Industry
In industry, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-((5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The benzyl and p-tolyl groups can enhance its binding affinity and specificity, while the thioether and acetamide groups can modulate its solubility and stability.
類似化合物との比較
Similar Compounds
4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole core and benzyl group but lacks the p-tolyl and acetamide groups.
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile: This compound has a similar triazole core but different substituents.
N-(2-(5-Methyl-4H-1,2,4-triazol-3-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine: This compound has a similar triazole core but different aromatic substituents.
Uniqueness
2-((5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-[[5-benzyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4OS/c1-17-8-12-21(13-9-17)30-23(14-19-6-4-3-5-7-19)28-29-25(30)32-16-24(31)27-22-15-20(26)11-10-18(22)2/h3-13,15H,14,16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLQUQOSHNTNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[(Z)-[5-imino-2-(2-methylphenyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B4806180.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4806184.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B4806188.png)

![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4806200.png)
![(5E)-1-(2,4-dimethoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4806210.png)
![5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4806216.png)
![5-({[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4806218.png)
![N-[(4-methylphenyl)(pyridin-3-yl)methyl]benzamide](/img/structure/B4806226.png)
![2,3,4-trifluoro-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B4806231.png)
![(4-ETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4806235.png)
![5-({[1-(4-sec-butylphenyl)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4806263.png)
![N-(2,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4806274.png)
